Product packaging for 2-Amino-6-phenylphenol(Cat. No.:CAS No. 53442-24-3)

2-Amino-6-phenylphenol

Cat. No.: B3053387
CAS No.: 53442-24-3
M. Wt: 185.22 g/mol
InChI Key: UDVRKKAWBVVSAM-UHFFFAOYSA-N
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Description

2-Amino-6-phenylphenol is a valuable aromatic compound featuring both amino and hydroxyl groups on an ortho-substituted phenyl ring, which is a privileged structural motif in both academic and industrial chemistry . This bifunctional nature makes it a versatile reagent and key synthetic intermediate for constructing complex molecules, including natural alkaloids, bioactive small molecules, and functional materials . Researchers utilize this compound in dehydrogenative synthesis protocols to access N-functionalized 2-aminophenols, which can be challenging to prepare via traditional arene modification routes due to issues with reactivity and selectivity . The compound's structure serves as a critical scaffold in organic synthesis, enabling the streamlined production of polyfunctionalized arenes. As a reagent, it is handled under controlled conditions to prevent overoxidation, a common challenge with electron-rich 2-aminophenol derivatives . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly for use in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO B3053387 2-Amino-6-phenylphenol CAS No. 53442-24-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-phenylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVRKKAWBVVSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611184
Record name 3-Amino[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53442-24-3
Record name 3-Amino[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Structure and Advanced Spectroscopic Characterization Research

Advanced Spectroscopic Probes for Structural Elucidation

Spectroscopy offers a powerful, non-destructive window into the molecular structure. By probing the interactions of the molecule with electromagnetic radiation, techniques like NMR, Mass Spectrometry, and IR spectroscopy provide unique fingerprints that confirm its identity and reveal details about its chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 2-Amino-6-phenylphenol, both ¹H and ¹³C NMR would provide crucial data for structural confirmation.

In ¹H NMR spectroscopy, the distinct chemical environments of the protons result in signals at different chemical shifts. The aromatic protons on the two rings would appear in the typical downfield region, with their splitting patterns (e.g., doublets, triplets, multiplets) revealing their coupling relationships and substitution pattern. The protons of the amine (-NH₂) and hydroxyl (-OH) groups are also observable, often as broad singlets, whose chemical shifts can be sensitive to solvent and concentration.

¹³C NMR spectroscopy complements the proton data by detecting the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The chemical shifts of the carbons directly bonded to the electronegative oxygen and nitrogen atoms would be significantly different from the other aromatic carbons. While specific experimental data for this compound is not widely published, analysis of its isomer, 2-Amino-4-phenylphenol, provides insight into the expected spectral characteristics. A study on substituted 4-phenylphenols reported experimental and theoretical chemical shifts for 2-Amino-4-phenylphenol, which serve as a strong proxy for what would be expected for the 2-amino-6-phenyl isomer. tandfonline.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound based on Analogous Compounds This table is illustrative and based on data for analogous structures like 2-Amino-4-phenylphenol. tandfonline.com

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₁₂H₁₁NO), high-resolution mass spectrometry would confirm its molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for its molecular ion [M]⁺.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is predictable and serves as a molecular fingerprint. Common fragmentation pathways for this molecule would likely involve the loss of stable small molecules such as carbon monoxide (CO) from the phenol (B47542) moiety or hydrogen cyanide (HCN) related to the aniline (B41778) part of the structure. Cleavage at the bond connecting the two phenyl rings is also a plausible fragmentation route. The analysis of these fragments helps to piece together the original molecular structure. nih.gov

Table 2: Plausible Mass Spectrometry Fragments for this compound Based on the molecular formula C₁₂H₁₁NO (Exact Mass: 185.0841)

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. It is particularly effective for identifying functional groups and studying hydrogen bonding. najah.edued.gov The IR spectrum of this compound would be characterized by distinct absorption bands corresponding to its O-H, N-H, and aromatic C-H bonds.

The O-H stretching vibration of the phenol group typically appears as a broad, strong band in the region of 3200-3600 cm⁻¹. libretexts.org Its broadness is a direct consequence of intermolecular hydrogen bonding. ed.govresearchgate.net The N-H stretching of the primary amine group gives rise to two sharp-to-medium bands in the 3300-3500 cm⁻¹ range, corresponding to symmetric and asymmetric stretching modes. libretexts.orgmdpi.com The presence of both -OH and -NH₂ groups allows for the formation of strong intramolecular hydrogen bonds (N-H···O or O-H···N), which would cause a shift in these stretching frequencies to lower wavenumbers compared to a molecule where such an interaction is not possible. tandfonline.com Aromatic C-H stretches are typically observed just above 3000 cm⁻¹. nih.gov

Table 3: Characteristic Infrared Absorption Frequencies for this compound This table is illustrative and based on established group frequencies and data for analogous compounds. tandfonline.comlibretexts.org

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of this compound would be heavily influenced by a network of non-covalent interactions. The -OH and -NH₂ groups are excellent hydrogen bond donors and acceptors. This would lead to the formation of robust hydrogen-bonding networks, such as N–H···O and O–H···N interactions between adjacent molecules, which are critical in stabilizing the crystal lattice. nih.govmdpi.com It is also possible to observe N–H···N hydrogen bonds if they lead to a more stable packing arrangement. nih.govnih.gov

In solid-state crystallography, it is not uncommon to encounter disorder, where a part of the molecule or the entire molecule occupies more than one position or orientation within the crystal lattice. For this compound, the phenyl substituent attached to the aminophenol core is a candidate for such behavior. This group could exhibit rotational disorder, where the ring is found in two or more orientations related by rotation around the C-C single bond that connects it to the main scaffold. nih.govnih.gov

When disorder occurs, the electron density observed in the X-ray diffraction experiment is a weighted average of the different positions. Crystallographers model this by assigning partial occupancies to the atoms in each orientation, with the sum of occupancies equaling one. mdpi.com The presence and nature of disorder can provide insights into the dynamic behavior of the molecule even within the constraints of the crystal lattice. mdpi.comnih.gov

Photophysical Properties and Electronic Transitions

The photophysical behavior of phenylphenol derivatives is a subject of significant research interest, owing to their potential applications as fluorescent probes and molecular sensors. The electronic properties of these molecules are governed by complex processes that occur upon photoexcitation, including intramolecular charge and proton transfer events.

The fluorescence properties of aminophenol and phenylphenol derivatives are highly dependent on their molecular structure and environment. Generally, molecules incorporating an intramolecular hydrogen bond between a hydrogen donor (like -OH or -NH) and a hydrogen acceptor can exhibit Excited State Intramolecular Proton Transfer (ESIPT) fluorescence. mdpi.com In some cases, this can lead to dual emission from both the normal and tautomeric forms, often resulting in a large Stokes shift. researchgate.net

For instance, studies on 2'-aminochalcones, which share some structural similarities with amino-substituted biphenyls, show that these compounds can have low to moderate fluorescence quantum yields (ΦF). mdpi.com The introduction of electron-donating groups, such as a dimethylamino substituent, can lead to a red shift in both absorption and emission maxima and result in higher quantum yields, ranging from 0.03 to 0.35. mdpi.com Similarly, research on 2-amino-4,6-diphenylnicotinonitriles, which also feature an amino group on a phenyl ring system, demonstrates their fluorescent capabilities. mdpi.comresearchgate.net

Table 1: Illustrative Fluorescence Quantum Yields (ΦF) of Related Aromatic Compounds This table provides context for the fluorescence behavior of aromatic amines and phenols.

Solvatochromism, the change in the absorption or emission spectrum of a compound with a change in solvent polarity, is a hallmark of molecules that undergo a significant change in their dipole moment upon electronic excitation. nih.gov This phenomenon is often attributed to an intramolecular charge transfer (ICT) process in "push-pull" type dyes, which contain an electron-donating group (D) and an electron-withdrawing group (A) connected by a π-conjugated system. mdpi.com

Upon excitation, electron density shifts from the donor to the acceptor, increasing the excited-state dipole moment. In polar solvents, the solvent molecules reorient around the excited-state dipole, stabilizing it and lowering its energy. mdpi.com This stabilization leads to a bathochromic (red) shift in the emission wavelength. mdpi.comnih.gov

Studies on various amino-substituted aromatic compounds confirm this behavior. For example, the fluorescence spectra of 2-amino-4,6-diphenylnicotinonitriles show distinct solvent-dependent shifts in their emission maxima, highlighting the influence of the solvent environment on their fluorescence properties. mdpi.comresearchgate.net Similarly, newly synthesized substitute-((2-phenoxybenzylidene)amino)phenol derivatives exhibit bathochromic shifts in both absorption and fluorescence spectra in solvents with increasing polarity, indicating that the electronic transitions and structure are dependent on the properties of the solvent medium. researchgate.net The analysis of solvatochromic behavior is often performed using models like the Lippert-Mataga, Bakhshiev, or Reichardt methods to estimate the change in dipole moment between the ground and excited states. researchgate.net

Table 2: Example of Solvent-Dependent Emission Maxima (λem) for 2-Amino-4,6-diphenylnicotinonitrile (Compound 1 in source) This table illustrates the solvatochromic effect, showing how emission wavelength changes with solvent.

Intramolecular Charge Transfer (ICT) is a fundamental process in many "push-pull" molecules where an electron is transferred from a donor to an acceptor moiety within the same molecule upon photoexcitation. mdpi.com In the case of amino-substituted phenylphenols, the amino group (-NH2) acts as an electron donor, while the phenyl and hydroxyl-substituted ring system can act as the acceptor.

The design of molecules with a donor-π-acceptor (D-π-A) structure is a common strategy to achieve desired photophysical properties, including ICT. researchgate.net This charge transfer from the ground state to the excited state leads to a more polar excited state, which is the underlying cause of the solvatochromic effects discussed previously. mdpi.com The efficiency of ICT can be tuned by modifying the strength of the donor and acceptor groups. researchgate.net For example, in a study of phenanthroline-polyoxometalate hybrids, EPR experiments provided direct evidence for an ICT process, resulting in the formation of a phenanthroline cation radical and a reduced hexamolybdate moiety. nih.gov The study of ICT states is crucial for understanding the fluorescence behavior and designing novel fluorescent sensors. mdpi.com

A significant and well-studied photochemical process in 2-phenylphenol (B1666276) and its derivatives is Excited State Intramolecular Proton Transfer (ESIPT). cdnsciencepub.comacs.org This process involves the transfer of a proton from an acidic site to a basic site within the same molecule in the electronically excited state. cdnsciencepub.com In a groundbreaking discovery, it was found that 2-phenylphenol undergoes a novel class of ESIPT where the acidic phenolic proton is transferred not to a heteroatom, but to an sp²-hybridized carbon atom of the adjacent phenyl ring. rsc.orgnih.gov

This ESIPT reaction proceeds from the singlet excited state (S₁) and generates a short-lived keto tautomer, specifically an o-quinone methide intermediate. rsc.orgnih.govrsc.org The mechanism is facilitated by a conformation where the phenolic proton can form an initial hydrogen bond with the π-system of the adjacent benzene (B151609) ring. nih.gov

Key findings from studies on ESIPT in 2-phenylphenol include:

Direct Observation: Femtosecond time-resolved transient absorption spectroscopy has been used to directly observe the formation of the quinone methide species following photoexcitation. rsc.orgnih.gov In acetonitrile, a transient species absorbing around 520 nm was assigned to the quinone methide formed by ESIPT to the 2'-position. rsc.orgnih.gov

Deuterium (B1214612) Exchange: A key piece of evidence for this mechanism is the photochemical deuterium incorporation at the 2'- and 4'-positions when irradiated in D₂O-containing solutions. nih.gov The exchange at the 2'-position is particularly efficient and is consistent with the formation of the quinone methide intermediate, which is subsequently protonated (or deuterated) by the solvent. cdnsciencepub.comnih.gov

Solvent Effects: While the initial proton transfer to the carbon atom can be an intramolecular process not mediated by solvent, the presence of protic solvents like water can open up competing pathways, such as Excited State Proton Transfer (ESPT) to the solvent, forming a phenolate. cdnsciencepub.comrsc.org

This ESIPT pathway is a fundamental deactivation route for the excited state of 2-phenylphenol and related unconstrained 2'-aryl-substituted phenols. nih.gov

UV-Visible absorption spectroscopy is a fundamental technique used to characterize the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy orbital (typically a bonding π or non-bonding n orbital) to a higher energy anti-bonding orbital (π* or σ*). msu.edu

For aromatic compounds like this compound, the absorption spectra are typically characterized by π → π* transitions associated with the conjugated aromatic system. The position and intensity of these absorption bands are sensitive to the substituents on the aromatic rings. researchgate.net

Studies on 2-aminophenol (B121084), a related compound, show characteristic absorption bands in the UV region. researchgate.net The spectra of phenol derivatives are known to be influenced by both the substituent and the solvent. For example, the electronic spectra of 2-aminophenol have been studied in polar protic (methanol) and aprotic (dimethyl sulfoxide) solvents to investigate solvatochromic behavior. researchgate.net In general, increasing the extent of conjugation in an aromatic system shifts the absorption maximum (λmax) to longer wavelengths (a bathochromic shift). msu.edu

Table 3: Typical UV Absorption Maxima (λmax) for Related Phenolic Compounds This table provides reference absorption data for understanding the electronic transitions in the target compound.

Theoretical and Computational Chemistry of 2 Amino 6 Phenylphenol Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for its balance of accuracy and computational cost. researchgate.net It is particularly effective for studying the ground-state properties of molecules like 2-Amino-6-phenylphenol.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. nih.govmdpi.com For this compound, this process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum energy structure is found. This optimized geometry corresponds to a stable conformation of the molecule.

The accuracy of the optimized structure is often validated by comparing calculated vibrational frequencies with experimental data from infrared (IR) and Raman spectroscopy. tandfonline.com A good agreement between the theoretical and experimental spectra confirms that the calculated geometry is a true representation of the molecule's structure. tandfonline.com The optimized structure of this compound would likely feature a non-planar arrangement due to the steric hindrance between the amino, hydroxyl, and phenyl groups, leading to a twisted conformation.

Illustrative Optimized Geometrical Parameters for this compound

Interactive Data Table: Bond Lengths
BondPredicted Length (Å)
C-C (Aromatic)1.39 - 1.42
C-N1.40
C-O1.37
O-H0.97
N-H1.01
C-C (Biphenyl)1.49

Interactive Data Table: Bond Angles

AnglePredicted Angle (°)
C-C-C (Aromatic)119 - 121
C-C-N120.5
C-C-O119.8
C-O-H109.5
H-N-H107.0

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron-donating amino and hydroxyl groups would be expected to raise the energy of the HOMO, while the phenyl group's electron-withdrawing nature could influence the LUMO energy.

Illustrative FMO Data for this compound

Interactive Data Table: FMO Energies and Energy Gap
OrbitalPredicted Energy (eV)
HOMO-5.85
LUMO-1.25
Energy Gap4.60

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It illustrates the charge distribution within the molecule, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. In contrast, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons, making them sites for electrophilic attack. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential, indicating them as sites for nucleophilic interactions.

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2.

Softness (S): The reciprocal of hardness (1 / η), indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as χ² / (2η).

Illustrative Global Reactivity Descriptors for this compound

Interactive Data Table: Global Reactivity Descriptors
DescriptorPredicted Value (eV)
Ionization Potential (I)5.85
Electron Affinity (A)1.25
Electronegativity (χ)3.55
Chemical Hardness (η)2.30
Softness (S)0.43
Electrophilicity Index (ω)2.74

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the behavior of molecules in their excited states. nih.gov This is particularly useful for understanding electronic transitions and spectroscopic properties like fluorescence.

TD-DFT calculations can simulate the electronic absorption and emission spectra of a molecule by calculating the energies of its excited states. researchgate.net For this compound, this would involve computing the transition energies and oscillator strengths for excitations from the ground state to various excited states. The simulated fluorescence spectrum is obtained by considering the transition from the first excited state back to the ground state.

These simulations can predict the wavelength of maximum fluorescence emission (λem) and provide insights into the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer across the molecular framework. The results can be compared with experimental fluorescence measurements to validate the computational model. researchgate.net

Illustrative TD-DFT Data for this compound

Interactive Data Table: Simulated Fluorescence Properties
ParameterPredicted Value
Excitation Energy (eV)3.45
Emission Wavelength (nm)360
Oscillator Strength (f)0.15
Major ContributionHOMO -> LUMO

Elucidation of Electron Transition Assignments (e.g., n–π, π–π)**

The electronic absorption spectra of aromatic compounds like this compound are governed by transitions of electrons between molecular orbitals. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in assigning these transitions. The primary electronic transitions observed in molecules containing chromophores such as phenyl rings and heteroatoms with lone pairs (like oxygen and nitrogen) are the π–π* and n–π* transitions.

In the case of this compound, the π systems of the two aromatic rings (the phenol (B47542) and the appended phenyl group) are the main contributors to π–π* transitions. These are typically high-intensity absorptions. The electronic spectrum of a similar ligand has been observed to show a band at 35087 cm⁻¹ assigned to a π→π* transition of the aromatic ring. researchgate.net The presence of the amino (-NH₂) and hydroxyl (-OH) groups introduces non-bonding electrons (n electrons) on the nitrogen and oxygen atoms. These electrons can be excited to anti-bonding π* orbitals of the aromatic rings, resulting in n–π* transitions. These transitions are generally of lower intensity compared to π–π* transitions. For a related ligand, an n→π* transition was assigned to a band at 27248 cm⁻¹. researchgate.net The specific wavelengths and energies of these transitions for this compound can be predicted using computational calculations, which also help in understanding the contribution of different orbitals (e.g., Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO) to these electronic excitations.

Table 1: Representative Electronic Transitions in Analogous Aromatic Ligands

Transition Type Typical Wavenumber (cm⁻¹) Assignment Reference
π→π* 35087 Aromatic Ring researchgate.net
n→π* 27248 Carbonyl Group researchgate.net

Note: The data in this table is derived from studies on analogous compounds and serves to illustrate the typical regions for these electronic transitions.

Molecular Dynamics and Conformational Analysis of Aminophenol Analogues

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior and conformational flexibility of molecules over time. nih.gov For aminophenol analogues, MD simulations provide critical insights into how the molecule moves, rotates, and changes its shape in different environments. nih.gov This is particularly important for this compound, where rotation around the single bond connecting the two phenyl rings allows for a range of possible three-dimensional structures (conformers).

The process involves simulating the movements of atoms in the molecule by numerically solving Newton's equations of motion. nih.gov These simulations can reveal the preferred conformations of the molecule, the energy barriers between different conformers, and the influence of solvent molecules on its structure. For instance, studies on similar bioactive molecules have used MD simulations to understand conformational dynamics and how they relate to biological function. fu-berlin.deresearchgate.net The analysis of the MD trajectory can be coupled with techniques like Principal Component Analysis (PCA) to identify the most significant collective motions within the molecule, distinguishing between large-scale global movements and faster, local fluctuations. nih.gov This allows researchers to build a comprehensive picture of the molecule's conformational landscape, which is essential for understanding its chemical reactivity and potential interactions with other molecules. Studies on paracetamol analogues, which share the aminophenol core, have utilized these approaches to investigate their properties. nih.gov

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Assessment

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the electron distribution of the rest of the crystal. The resulting "Hirshfeld surface" provides a unique fingerprint of the intermolecular environment.

For example, in related molecular crystals, Hirshfeld surface analysis has quantified the contributions of various contacts. nih.govnih.govresearchgate.netresearchgate.net These analyses typically reveal that H···H, C···H/H···C, and N···H/H···N contacts are the most significant contributors to the crystal packing. nih.govnih.gov This quantitative data is crucial for understanding the forces that govern crystal formation and stability.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Analogous Molecular Crystals

Interaction Type Contribution in Compound 1 (%) nih.gov Contribution in Compound 2 (%) nih.gov
N···H/H···N 35.0 - 38.3 20.4
H···H 27.0 - 28.2 46.1
C···H/H···C 23.4 - 26.3 17.4
C···C - 6.9

Note: Data is derived from Hirshfeld analyses of different complex organic molecules containing similar functional groups to illustrate the quantitative nature of the assessment. Compound 1 refers to 2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)malononitrile dimethylformamide hemisolvate and Compound 2 refers to 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile.

Reactivity, Reaction Mechanisms, and Mechanistic Investigations

Oxidation Pathways and Mechanisms

The oxidation of aminophenols can be catalyzed by enzymes, particularly peroxidases, which facilitate the reaction through a well-defined catalytic cycle.

The aerobic oxidation of 2-aminophenol (B121084), catalyzed by horseradish peroxidase (HRP), has been studied through extended kinetic curves. nih.govnih.gov These investigations led to the development of a kinetic model to describe the reaction pathways. nih.gov This model accounts for the inactivation of the peroxidase enzyme during the reaction and involves several key rate constants that were determined using computational optimization programs. nih.govnih.gov The reaction ultimately leads to the formation of 2-amino-3H-phenoxazin-3-one (APX), which can be monitored spectrophotometrically.

Table 1: Kinetic Model for the Peroxidase-Catalyzed Oxidation of 2-Aminophenol This interactive table outlines the proposed kinetic model.

Step Reaction Description Significance
Peroxidase Cycle The native enzyme reacts with a peroxide to form an oxidized intermediate, Compound I. This is the classic pathway for peroxidase action, involving two single-electron oxidation steps of the substrate.
Oxidase Cycle The reduced form of the enzyme (ferrous peroxidase) reacts with molecular oxygen. This cycle becomes important in aerobic conditions and contributes to the overall reaction mechanism. nih.gov

This table is a representation of the kinetic model described in the cited literature.

During the peroxidase-catalyzed oxidation of substrates like 2-aminophenol, the formation of a low-reactive, oxygenated ferric peroxidase intermediate known as Compound III can occur. nih.govnih.gov This species is a key factor in the partial inactivation of the enzyme. nih.gov Compound III can be formed from the reaction of ferrous peroxidase with oxygen or from the reaction of Compound II with hydrogen peroxide. nih.gov

Studies on myeloperoxidase, another type of peroxidase, have shown that Compound III can be prepared in a relatively stable form for characterization. For instance, the aerobic oxidation of dihydroxyfumarate can be used to generate the superoxide (B77818) radical (O₂⁻), which then reacts with the native enzyme to form Compound III. This species has distinct spectral characteristics, and its decay back to the native enzyme can be monitored. The reduction of Compound III back to the native enzyme is a critical step for maintaining the catalytic cycle.

The oxidation of 2-aminophenol is a complex process where both the peroxidase and oxidase catalytic cycles are active and interconnected. nih.govnih.gov

The Peroxidase Cycle: In this primary cycle, horseradish peroxidase (HRP) catalyzes the oxidation of a substrate (like 2-aminophenol) using hydrogen peroxide (H₂O₂) as the electron acceptor. nih.gov The native enzyme is first oxidized by H₂O₂ to a high-valent intermediate called Compound I. Compound I then oxidizes a substrate molecule, is reduced to Compound II, and finally oxidizes a second substrate molecule to return to its native state. nih.gov

The Oxidase Cycle: In the oxidase cycle, molecular oxygen (O₂) acts as the electron acceptor. nih.gov Certain substrates, including some aminophenols, can activate this pathway where the reduced form of the peroxidase reacts with oxygen. nih.gov

Kinetic modeling and sensitivity analysis have demonstrated conclusively that both cycles occur simultaneously during the aerobic oxidation of 2-aminophenol. nih.govnih.gov This interplay means that the reaction mechanism is not a simple 'ping-pong' mechanism but a more intricate network of reactions that includes enzyme inactivation and the participation of both hydrogen peroxide and molecular oxygen. nih.gov The ability of the system to utilize both cycles is dependent on the specific substrate and reaction conditions. nih.gov

Photoreactivity and Photoinduced Processes

Aminophenol derivatives can undergo various transformations upon exposure to light, driven by the absorption of photons and subsequent electronic excitation.

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed by the system. In the context of photochemical rearrangements, the quantum yield indicates how efficiently light is used to convert a reactant into a product.

While specific quantum yield data for the photochemical rearrangement of 2-amino-6-phenylphenol is not extensively documented, related studies provide insight into the efficiencies of such processes. For example, in a novel photochemical reaction of 2-alkoxynicotinates, which are nitrogen-containing aromatic compounds, irradiation led to the formation of cage-type photodimers with a maximum quantum yield of 8.0 x 10⁻² (or 8%). nih.gov

Furthermore, processes involving aminophenol derivatives can lead to products with significant photoluminescence quantum yields. In one study, aminophenol was identified as a key intermediate in the synthesis of red-emitting carbon quantum dots, which exhibited a high photoluminescence quantum yield of up to 33.26%. nih.gov This demonstrates that while the initial photoreaction of the aminophenol itself might have a certain quantum yield, the resulting products can have their own distinct and efficient photophysical properties. nih.gov

Photoinduced electron transfer (PET) is a fundamental process in the photoreactivity of many organic molecules, including those with amino groups. Upon absorption of light, an electron can be transferred from an electron-rich moiety (like an amino group) to a photoexcited acceptor. Studies on aminofullerene derivatives have shown that such intramolecular n (amino group) to π* (photoexcited fullerene) electron transfer is a key process.

In the context of aminophenol derivatives within biological or biomimetic systems, photoexcitation can drive electron transfer processes that are not favorable in the ground state. For instance, photoexcitation of oxidized flavoenzymes can enable the oxidation of substrates that are otherwise unreactive. If an aminophenol derivative is bound in the active site of such a system, light absorption could initiate an electron transfer from the aminophenol to the excited cofactor.

This initial electron transfer can lead to a short-lived charge-separated state. For this state to result in a permanent chemical change and avoid simple charge recombination (back electron transfer), a subsequent rapid reaction is necessary. One such process is decarboxylation, which has been observed in other systems as a rapid photochemical rearrangement that can effectively compete with back electron transfer. Therefore, a potential photoreaction pathway for a carboxylated aminophenol derivative could involve photoinduced electron transfer followed by rapid decarboxylation.

Transient Spectroscopy for Detection and Characterization of Reactive Intermediates

Transient absorption (TA) spectroscopy, particularly on femtosecond timescales, is a powerful technique for studying the short-lived reactive intermediates that govern the photochemical behavior of molecules like this compound. rsc.orguni-hannover.de This method utilizes a "pump" laser pulse to excite the sample molecules, followed by a time-delayed "probe" pulse to measure the absorption spectrum of the excited species as they evolve. uni-hannover.dedmphotonics.com The resulting data provide a snapshot of the excited state's absorption, any ground state bleaching, and stimulated emission, allowing for the real-time tracking of photochemical processes. researchgate.netnih.gov

In systems structurally analogous to this compound, such as 2-phenylphenol (B1666276), femtosecond time-resolved transient absorption (fs-TA) has been instrumental in directly observing the formation of reactive intermediates like quinone methide (QM) species. nih.govrsc.org These studies reveal that upon photoexcitation, transient species with distinct absorption bands can be identified. For instance, in a nonpolar solvent like cyclohexane, 2-phenylphenol exhibits a transient species absorbing around 520 nm, which is assigned to a QM formed via Excited State Intramolecular Proton Transfer (ESIPT) to the 2'-position of the phenyl ring. nih.govrsc.org In a more polar, protic environment like a water-acetonitrile mixture, an additional transient absorbing at approximately 485 nm appears, attributed to a different QM species formed by proton transfer to the 4'-position. nih.govrsc.org

Similarly, studies on N-salicylidene-o-aminophenol (SOAP), which also contains amino and phenol (B47542) moieties, use fs-TA to unravel its excited-state relaxation dynamics. rsc.orgresearchgate.net Upon photoexcitation, TA spectra show that the E-enol and Z-keto tautomers of SOAP interconvert through ESIPT, followed by isomerization to an E-keto form. rsc.orgresearchgate.net These examples underscore the capability of transient spectroscopy to detect and characterize the fleeting intermediates that are crucial to understanding the reaction pathways of complex aromatic molecules.

Table 1: Transient Species Observed in Analogs of this compound

Parent CompoundSolventTechniqueObserved IntermediateAbsorption Max (λ_max)Reference
2-PhenylphenolCyclohexanefs-TAQuinone Methide (2'-position)~520 nm nih.govrsc.org
2-PhenylphenolWater-MeCNfs-TAQuinone Methide (4'-position)~485 nm nih.govrsc.org
N-salicylidene-o-aminophenolEthanolfs-TAZ-Keto tautomer, E-Keto tautomer450 nm (Z-keto ground state) rsc.orgresearchgate.net

Protonation of Carbon Atoms in Excited States

A fascinating and somewhat counterintuitive reaction pathway for aromatic phenols and anilines is the protonation of a carbon atom in the excited state. rsc.org Typically, excited-state proton transfer (ESPT) occurs between heteroatoms. rsc.org However, studies on compounds structurally similar to this compound, such as 2-phenylphenol and aminobiphenyls, have provided clear evidence for proton transfer to a carbon atom of an aromatic ring. rsc.orgrsc.org This process is often referred to as Excited-State Intramolecular Proton Transfer (ESIPT) to carbon. rsc.orgrsc.org

The first direct report of photoprotonation of an aromatic ring carbon via ESIPT was for 2-phenylphenol. rsc.org Irradiation of this compound in a D₂O-acetonitrile solution resulted in specific deuterium (B1214612) exchange at the 2' and 4' positions of the adjacent phenyl ring. rsc.org This is believed to occur through the formation of a keto-isomer intermediate, also known as a quinone methide. nih.govrsc.org The driving force for this unusual reactivity is often attributed to a phenomenon known as excited-state antiaromaticity relief. rsc.org Aromatic compounds follow Hückel's rule in the ground state, but this rule reverses in the first ππ* excited state (Baird's rule), making a [4n+2] π-electron system antiaromatic in the excited state. Protonation of a ring carbon can disrupt the π-system in a way that alleviates this excited-state antiaromaticity.

More recent research on aminobiphenyl isomers has further illuminated this mechanism. rsc.org Computational and experimental studies, including deuterium exchange experiments, show that the ortho-aminobiphenyl isomer undergoes a facile photoprotonation at a carbon atom via ESIPT. rsc.org In this case, a proton formally migrates from the amino group to a carbon atom on the aromatic ring. rsc.org This paradigm-shifting discovery highlights that ESIPT from an amino group to a carbon atom is a plausible photochemical reaction, despite the typically slow protonation of carbon and the low photoacidity of the NH₂ group. nih.govacs.org The reaction is facilitated by a redistribution of charge upon excitation to a photoreactive state, which sets the stage for the proton transfer. acs.org

Catalytic Reaction Mechanisms and Role of Ligands

Mechanisms of Metal-Catalyzed C–N and C–O Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C–N) and carbon-oxygen (C–O) bonds, which are crucial steps in the synthesis of many pharmaceuticals and functional materials. mit.edubeilstein-journals.org The general mechanism for these reactions, often referred to as Buchwald-Hartwig amination or etherification, involves a catalytic cycle with a palladium complex. uwindsor.ca

The key steps in the catalytic cycle for C–N bond formation are:

Oxidative Addition: A Pd(0) species reacts with an aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: An amine (R-NH₂) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form an amido complex.

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C–N bond (Ar-NR) and regenerating the Pd(0) catalyst. uwindsor.ca

The role of the ligand is critical in this cycle. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald biarylphosphine family (e.g., XPhos, BrettPhos) or bidentate ligands like Xantphos, are often employed. mit.edunih.gov These ligands stabilize the palladium catalyst, increase the electron density at the metal center to facilitate oxidative addition, and provide sufficient steric bulk to promote the final reductive elimination step. mit.eduuwindsor.canih.gov The choice of ligand, base (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu), and solvent can significantly impact the reaction's efficiency and substrate scope. mit.edubeilstein-journals.orgacs.org For instance, the combination of Pd(OAc)₂, Xantphos, and Cs₂CO₃ in dioxane is effective for C-N coupling with azaindoles, while K₂CO₃ is preferred for C-O coupling. beilstein-journals.org

In the context of aminophenols, palladium-catalyzed allylation with alkynes has been developed as an atom-economical method to construct C–N bonds, yielding N-allylic substituted allylamines with high selectivity. nih.govdntb.gov.ua Similarly, intramolecular C–O bond formation to synthesize oxygen heterocycles is highly dependent on the ligand, with bulky di-tert-butylphosphinobiaryl ligands enabling the reaction to proceed under mild conditions with weak bases. acs.orgresearchgate.net

Table 2: Typical Components for Palladium-Catalyzed C-N/C-O Coupling Reactions

ComponentExamplesFunctionReference
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, PdCl₂Source of the active Pd(0) catalyst beilstein-journals.orguwindsor.ca
Ligand Xantphos, XPhos, BrettPhos, P(t-Bu)₃Stabilize catalyst, promote oxidative addition and reductive elimination mit.eduuwindsor.canih.gov
Base Cs₂CO₃, K₃PO₄, NaOt-BuDeprotonate the amine or alcohol substrate mit.edubeilstein-journals.orguwindsor.ca
Solvent Dioxane, TolueneReaction medium beilstein-journals.org

Mechanistic Investigations of Lewis Acid-Mediated Pathways

Lewis acids catalyze organic reactions by acting as electron-pair acceptors, thereby increasing the reactivity of a substrate. wikipedia.org In reactions involving aminophenol and its derivatives, Lewis acids can play a significant role. For example, in the synthesis of p-aminophenol via the Bamberger rearrangement of N-phenylhydroxylamine, an acid catalyst is essential. researchgate.net Modern, environmentally benign protocols have utilized pressurized CO₂ in water to generate carbonic acid in situ, avoiding the need for strong mineral acids. acs.org

The electronic properties of aminophenol itself illustrate the interplay relevant to Lewis acid interactions. The hydroxyl (-OH) group's +R (resonance) effect increases the electron density on the amino (-NH₂) group, enhancing its basic character according to Lewis theory. mdpi.com Conversely, the amino group's +R effect increases the electron density on the hydroxyl group, decreasing its acidic character. mdpi.com This makes the amino group a more likely site for interaction with a Lewis acid (or a Brønsted acid proton).

In the context of polymerization, aminophenols can be polymerized through chemical oxidative methods, which typically involve combining the monomer with an acid and an oxidant. researchgate.netmdpi.com The acid plays a role in the reaction mechanism, often by protonating the monomer to facilitate the polymerization process.

Furthermore, the concept of cooperative catalysis, where a Lewis acid works in conjunction with another catalyst type, is a powerful strategy. digitellinc.combohrium.com For instance, the combination of photoredox catalysis and chiral Lewis acid catalysis has been used to control the stereochemistry of reactions involving α-amino radicals. nih.gov In such systems, the Lewis acid can activate a substrate towards nucleophilic attack by the photogenerated radical, controlling the rate and selectivity of the bond-forming step. nih.gov

Tautomerism and Proton Transfer Dynamics

Investigation of Hydrazone-Azoenol Tautomerism in Related Systems

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a fundamental concept in the chemistry of many organic compounds, including those related to this compound. While hydrazone-azoenol tautomerism is most characteristic of azo dyes, the underlying principles of proton transfer are relevant to a broad class of molecules. This tautomerism involves the migration of a proton between a hydrazone form (-NH-N=C-) and an azoenol form (-N=N-CH-OH). Studies on heterocyclic disperse dyes show that this equilibrium can be controlled by pH and through complexation with metal ions, with the hydrazone form often being dominant under conventional conditions. rsc.org Resonance Raman spectroscopy combined with quantum-chemical calculations has been used to investigate the structures of both tautomers in protonated aminoazobenzenes. nih.gov

More directly related to the structure of this compound are the tautomeric equilibria found in Schiff bases derived from aminophenols and salicylaldehydes, such as N-salicylidene-o-aminophenol (SOAP) and other salicylideneanilines. rsc.orgresearchgate.netrsc.org These compounds exhibit a well-studied enol-imine ⇌ keto-amine tautomerism. rsc.org The equilibrium involves an intramolecular proton transfer between the phenolic oxygen and the imine nitrogen.

Enol-imine form: Features an O-H···N intramolecular hydrogen bond.

Keto-amine form: Features an O···H-N intramolecular hydrogen bond.

Upon photoexcitation, this equilibrium can shift dramatically. In many salicylideneanilines, an ultrafast excited-state intramolecular proton transfer (ESIPT) occurs, converting the excited enol form to the excited keto tautomer. nih.govnih.gov The relative stability of these tautomers in both the ground and excited states is influenced by solvent polarity and hydrogen-bonding ability. rsc.orgnih.gov For example, studies on N-salicylidene-p-X-aniline compounds in methanol (B129727) have quantified the thermodynamic properties of this equilibrium using fluorescence spectroscopy. rsc.org These investigations into related tautomeric systems provide a framework for understanding the potential proton transfer dynamics and isomeric equilibria that could be present in this compound and its derivatives.

Application of Transition-State Hydrogen-Bond Theory to Proton Transfer in this compound

The phenomenon of proton transfer is a fundamental process in chemistry, and the presence of both a hydroxyl (-OH) and an amino (-NH2) group on the same aromatic scaffold in this compound provides a compelling case for the study of intramolecular proton transfer, particularly in the excited state (ESIPT). While direct and extensive research applying transition-state hydrogen-bond theory specifically to this compound is not extensively documented in publicly available literature, we can infer and discuss the probable mechanistic aspects based on studies of structurally related compounds and general principles of ESIPT.

The core of transition-state theory in this context revolves around the energetics and geometry of the molecule as it transitions from its ground state to a transition state en route to the proton-transferred tautomer. The hydrogen bond between the phenolic proton and the nitrogen of the amino group is the critical coordinate for this reaction.

In related phenolic compounds, such as 2-phenylphenol, excited-state intramolecular proton transfer has been observed to occur from the phenolic hydroxyl group to a carbon atom on the adjacent phenyl ring, leading to the formation of a keto tautomer. nih.govnih.gov This type of ESIPT is facilitated by an initial hydrogen bonding interaction between the phenolic proton and the π-system of the neighboring ring. nih.govnih.gov For this compound, a more direct intramolecular proton transfer from the hydroxyl group to the amino group is conceivable due to the proximity and the hydrogen-bonding capability of the amino nitrogen.

Computational studies on similar molecules, like amino-substituted 2-(2'-hydroxyphenyl)benzoxazole (HBO), have shown that the introduction of an amino group can influence the intramolecular hydrogen bond in the excited state. rsc.org In these systems, upon photoexcitation, the intramolecular hydrogen bond can be either strengthened or weakened depending on the position of the amino group, which in turn affects the feasibility of the ESIPT process. rsc.org For instance, analysis of bond lengths and infrared vibrational spectra in these related compounds indicates a significant strengthening of the intramolecular hydrogen bond in the first excited singlet state (S₁), a prerequisite for efficient proton transfer. rsc.org

The general mechanism for ESIPT involves the following steps:

Photoexcitation: The molecule absorbs a photon, transitioning from the ground state (S₀) to an excited electronic state (S₁).

Proton Transfer in the Excited State: In the S₁ state, the acidity of the phenolic proton and the basicity of the amino nitrogen are often enhanced, facilitating the transfer of the proton through the pre-existing intramolecular hydrogen bond. This creates an excited-state tautomer.

Relaxation of the Tautomer: The excited tautomer can then relax to its ground state, often accompanied by a characteristic fluorescence emission with a large Stokes shift. wikipedia.org

Back-Proton Transfer: In the ground state, the initial form is typically more stable, leading to a rapid back-proton transfer to complete the cycle.

The energy barrier for this proton transfer is a key parameter determined by the transition-state structure. The nature of the solvent can also play a significant role. Polar protic solvents can form intermolecular hydrogen bonds with the solute, potentially competing with or assisting the intramolecular proton transfer pathway. nih.gov

While specific experimental or computational data tables for this compound are not available in the reviewed literature, a hypothetical table illustrating the kind of data that would be generated from such a study is presented below. This table is based on typical findings for similar ESIPT systems.

Table 1: Hypothetical Calculated Properties for the ESIPT of this compound

Parameter Ground State (S₀) - Enol Form Transition State (S₁) Excited State (S₁) - Keto Tautomer
Relative Energy (kcal/mol) 0 Value Value
O-H Bond Length (Å) ~0.96 Value (N-H bond)
N···H Bond Length (Å) >2.0 Value ~1.01
O···N Distance (Å) ~2.7-2.9 Value ~2.7-2.9
Dipole Moment (Debye) Value Value Value

Note: "Value" indicates data points that would be determined through computational chemistry methods like Time-Dependent Density Functional Theory (TD-DFT).

Further dedicated research, employing both experimental techniques like time-resolved fluorescence spectroscopy and high-level computational modeling, is necessary to fully elucidate the specific dynamics and energetics of proton transfer in this compound and to rigorously apply transition-state hydrogen-bond theory.

Derivatives, Analogues, and Structure Activity Relationship Studies

Synthesis and Characterization of Substituted 2-Aminophenols and Their Phenolic Mannich Bases

The synthesis of substituted 2-aminophenols can be achieved through various methods, often involving the reduction of the corresponding nitrophenols. wikipedia.org A common industrial method involves the catalytic hydrogenation of nitrophenols. wikipedia.org For instance, the preparation of 2-amino-4-tert-amyl-6-nitrophenol is accomplished through a multi-step process involving condensation, nitration, and subsequent reduction. google.com

Phenolic Mannich bases are β-amino-ketones formed through the reaction of a phenol (B47542), an aldehyde (like formaldehyde), and an amine. asianpubs.org These reactions, often conducted under acidic conditions, are a versatile method for producing a wide array of derivatives. asianpubs.orgnih.gov The synthesis of Mannich bases from substituted acetophenones has been reported to produce compounds with potential antimicrobial activity. asianpubs.org Similarly, N-Mannich bases of 2-substituted benzimidazoles have been synthesized by reacting the benzimidazole (B57391) derivative with a secondary amine and formaldehyde (B43269), yielding compounds that were subsequently evaluated for biological activity. nih.govscielo.br The characterization of these newly synthesized compounds is typically performed using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) to confirm their chemical structures. asianpubs.orgnih.govnih.gov

Table 1: Examples of Synthesized Mannich Bases and Characterization Data

Parent CompoundReagentsResulting Compound TypeCharacterization MethodsReference
Substituted AcetophenoneSecondary Amine, FormaldehydePhenolic Mannich BaseIR, ¹H NMR, FAB-Mass asianpubs.org
2-Substituted BenzimidazoleSecondary Amine, FormaldehydeN-Mannich BaseIR, ¹H NMR, Melting Point nih.gov
2-Phenyl-5-Benzimidazole Sulfonic AcidSecondary Amine, FormaldehydeN-Mannich BaseFT-IR, ¹H NMR, ¹³C NMR scielo.br

N-Functionalized Aminophenols as Versatile Synthetic Reagents and Ligands

N-functionalized 2-aminophenols, where a substituent is attached to the nitrogen atom, are highly valuable intermediates in organic synthesis. nih.govresearchgate.net They serve as starting materials for a wide range of high-value chemicals, including natural alkaloids, bioactive small molecules, agrochemicals, and functional materials. nih.govresearchgate.net The traditional route to these compounds often involves the nitration of phenols followed by reduction, which can lead to mixtures of isomers and require harsh reaction conditions. nih.gov

More recent advancements have focused on developing more direct and efficient methods. A notable development is the dehydrogenative synthesis of N-functionalized 2-aminophenols directly from readily available cyclohexanones and amines. nih.govresearchgate.net This one-shot assembly, which can be performed using an oxidant like 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) under transition-metal-free conditions, allows for the incorporation of both amino and hydroxyl groups into an aromatic ring in a single step. nih.gov This strategy offers excellent functional group tolerance and has been used in the late-stage modification of complex molecules. nih.govresearchgate.net The resulting N-functionalized aminophenols can also act as bidentate ligands, capable of chelating with transition metals, which is a property utilized in catalysis. nih.gov

Development of Polyfunctionalized Aromatic Compounds Incorporating Aminophenol Moieties

The creation of polyfunctionalized aromatic compounds, which bear multiple distinct functional groups, is a key area of chemical synthesis. nih.govresearchgate.net The aminophenol moiety is a privileged structure in this context. Conventional methods for creating such molecules often rely on stepwise modifications of existing aromatic rings, which can be inefficient and require expensive noble metal catalysts. researchgate.net

A significant breakthrough is the development of a dehydrogenative protocol that forges N-functionalized 2-aminophenols from the reaction of cyclohexanones and amines. nih.govresearchgate.net This method simplifies the synthesis of polyfunctionalized aromatics by avoiding the pitfalls of traditional arene modifications. nih.gov The reaction exhibits a wide substrate scope, accommodating various aliphatic and aromatic amines, and demonstrates high chemo- and regio-selectivity. nih.govresearchgate.net This approach enables the one-shot installation of both amino and hydroxy groups onto a phenyl ring, providing concise access to precursors for valuable products like carbazole (B46965) alkaloids. nih.gov

Design and Synthesis of Heterocyclic Architectures Utilizing the Aminophenol Core (e.g., Pyrimidine (B1678525) and Benzothiazole Derivatives)

The 2-aminophenol (B121084) core is a fundamental building block for constructing a variety of heterocyclic compounds, which are central to medicinal chemistry and materials science. ibmmpeptide.comfrontiersin.org By reacting the amino and hydroxyl groups with suitable reagents, chemists can forge new ring systems. Analogues like 2-aminothiophenol (B119425) are widely used to synthesize benzothiazoles. For example, reacting 2-aminothiophenol with reagents like 4-oxo-4H-chromene-3-carbaldehyde leads to the formation of dihydrobenzothiazole derivatives. nih.gov

The synthesis of pyrimidine-based 2-aminobenzothiazole (B30445) derivatives has also been extensively explored. nih.govuokerbala.edu.iq One method involves the reaction of 2-benzothiazolyl guanidine (B92328) with various carbonyl compounds, such as β-diketones or β-keto esters, using a modified Biginelli reaction. nih.gov Another approach involves the direct nucleophilic substitution reaction between a 2-aminobenzothiazole and a substituted pyrimidine ring. nih.gov These synthetic strategies highlight the versatility of the o-substituted aniline (B41778) framework (present in 2-aminophenol and its analogues) for creating complex, fused heterocyclic systems. researchgate.netnih.gov The development of one-pot synthesis methods has further improved the efficiency of producing these valuable heterocyclic derivatives. researchgate.net

Table 2: Examples of Heterocycles Synthesized from Aminophenol Analogues

Starting Material AnalogueReagent(s)Heterocyclic ProductSynthetic ApproachReference
o-AminothiophenolCyanoguanidine, Substituted Benzaldehydes, Ethyl AcetoacetatePyrimidine-based 2-aminobenzothiazoleModified Biginelli Reaction nih.gov
2-Aminothiophenol4-oxo-4H-chromene-3-carbaldehyde3-(2,3-dihydrobenzo[d]thiazol-2-yl)-4H-chromen-4-oneReflux in Ethanol nih.gov
2-AminothiophenolDicarbonyl compounds, Aromatic aldehydesBenzothiazole derivatives of pyrimidines and acrylonitrilesCondensation Reactions researchgate.net

Elucidation of the Impact of Substituent Electronic Properties on Photophysical Characteristics

The photophysical properties of aromatic compounds, such as their absorption and emission of light, are highly dependent on their electronic structure. This structure can be finely tuned by adding different substituents to the aromatic core. The electronic properties of a substituent—whether it is electron-donating or electron-withdrawing—can significantly alter the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). nih.govnih.gov

Advanced Applications in Chemical Sciences

Catalysis and Ligand Design

The presence of both a soft amino donor and a hard hydroxyl donor ortho to each other on a phenyl ring makes 2-Amino-6-phenylphenol and its derivatives exceptional ligands in coordination chemistry and catalysis.

2-Aminophenol (B121084) Derivatives as Promoters and Ligands in Organic Synthesis

Derivatives of 2-aminophenol are widely employed as ligands to form stable complexes with a variety of transition metals. These ligands, particularly when converted into Schiff bases, can coordinate with metal ions such as Cu(II), Ni(II), Co(II), Mn(II), and Fe(II). iosrjournals.orgresearchgate.net The resulting metal complexes often exhibit significant catalytic activity in reactions of industrial importance, including hydrogenation and oxidation processes. researchgate.net The utility of o-aminophenol-based ligands is extensive, covering areas from organometallic chemistry to bioinorganic chemistry. iosrjournals.orgderpharmachemica.com Their ability to act as redox non-innocent ligands, where the ligand itself can participate in redox processes, adds another layer of versatility, allowing them to facilitate multi-electron transformations at a metal center. derpharmachemica.com

Development of Novel Catalyst Systems for Specific Chemical Transformations

The structural framework of 2-aminophenol is a key component in the development of specialized catalyst systems. For instance, mononuclear copper(II) complexes incorporating Schiff base ligands derived from 2-aminophenol have been shown to effectively catalyze the aerobic oxidation of 2-aminophenol (H₂AP) to 2-amino-phenoxazine-3-one (APX). rsc.org This reaction mimics the function of the enzyme phenoxazinone synthase. rsc.org The catalytic efficiency of these systems can be tuned by modifying the substituents on the aminophenol ligand. rsc.org Furthermore, excited-state copper catalysis has enabled the direct synthesis of various 2-aminophenol derivatives from nitroarenes, highlighting the ongoing innovation in this area. nih.gov Research has also focused on creating mixed-ligand complexes, for example, combining 2-aminophenol and tributylphosphine (B147548) with metal ions to generate octahedral complexes with potential catalytic applications in oxidation and hydrolysis. researchgate.net

Table 1: Examples of Catalyst Systems Based on 2-Aminophenol Derivatives
Catalyst SystemMetal IonLigand TypeCatalyzed ReactionReference
Mononuclear Copper ComplexCu(II)Schiff Base (from reduced N3 ligand)Aerobic oxidation of 2-aminophenol rsc.org
Excited-State Copper CatalystCu(I)/Cu(II)Not specifiedSynthesis of acylated 2-aminophenols nih.gov
Mixed Ligand ComplexVarious M(II)2-Aminophenol and TributylphosphineOxidative hydrolysis, hydrogenation researchgate.net
Palladium ComplexPd(II)Pyridine-aminophenolate (NNO)C-H amination derpharmachemica.com

Application in Transition Metal-Catalyzed Cross-Coupling and Functionalization Reactions

The electronic properties of aminophenol-based ligands make them suitable for facilitating challenging transition metal-catalyzed reactions. These ligands can act as redox reservoirs, storing and releasing electrons to enable oxidative addition and reductive elimination steps at metal centers like palladium. derpharmachemica.com This capability is crucial for cross-coupling and functionalization reactions. For example, a palladium catalyst with an aminophenol-based NNO ligand has been successfully used for C-H amination reactions. derpharmachemica.com The direct synthesis of functionalized 2-aminophenols from readily available nitroarenes and acyl chlorides using copper catalysis further demonstrates their importance in building complex molecular architectures under mild conditions. nih.gov

Supramolecular Chemistry and Self-Assembly Research

The directional and specific nature of non-covalent interactions involving the functional groups of this compound drives its assembly into ordered supramolecular structures.

Investigation of Intermolecular Interactions Driving Crystal Cohesion and Network Formation

The ortho-positioned amino (-NH₂) and hydroxyl (-OH) groups are capable of forming a network of strong intermolecular hydrogen bonds. The -OH group can act as a hydrogen bond donor, while the oxygen and nitrogen atoms can both act as hydrogen bond acceptors. This is analogous to the parent compound, 2-aminophenol, which exhibits both intra- and intermolecular hydrogen bonding. This extensive hydrogen bonding contributes to a relatively high melting point compared to similar-sized molecules.

Table 2: Potential Intermolecular Interactions in this compound
Interaction TypeFunctional Groups InvolvedDescription
Hydrogen BondingAmino (-NH₂) and Hydroxyl (-OH)The -OH group acts as a donor, while the N and O atoms act as acceptors, leading to a network of intermolecular bonds.
π–π StackingPhenyl RingsFace-to-face or offset stacking of the aromatic rings contributes to crystal stability.
Van der Waals ForcesEntire MoleculeGeneral attractive forces between molecules that contribute to overall cohesion.

Materials Science and Functional Materials Development

The reactivity of the amino and hydroxyl groups makes this compound a promising monomer for the synthesis of high-performance polymers and functional materials. Its rigid phenyl-substituted backbone can impart desirable thermal and mechanical properties to the resulting materials.

A significant application for aminophenol derivatives is in the synthesis of polybenzoxazoles (PBOs), a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis typically involves the condensation reaction between a bis-o-aminophenol and a dicarboxylic acid or its derivative. organic-chemistry.orgnih.gov Substituted 2-aminophenols, like this compound, can be used to create tailored PBOs with specific properties. For instance, the phenyl substituent in this compound would be expected to enhance the solubility and processability of the resulting polymer while maintaining high thermal stability.

The general synthetic route involves the reaction of o-aminophenols with reagents like carboxylic acids, aldehydes, or β-diketones to form the benzoxazole (B165842) ring system. organic-chemistry.orgorganic-chemistry.org These benzoxazole monomers can then be polymerized. For example, an isomer, 2-Amino-4-phenylphenol, is known to participate in the synthesis of bisbenzoxazoles. The development of new synthetic methods, such as using a combination of a Brønsted acid and a copper salt as a catalyst, allows for the efficient creation of various substituted benzoxazoles under mild conditions, tolerating a range of functional groups on the 2-aminophenol precursor. organic-chemistry.org This versatility opens the door for creating a wide array of functional polymers derived from precursors like this compound.

Role as Precursors in the Controlled Synthesis of Nanoparticles

While direct research on this compound as a nanoparticle precursor is specific, the broader class of aminophenols and related phenolic compounds plays a significant role in the controlled synthesis of various nanoparticles. These organic molecules can function as reducing agents, capping agents, or structure-directing agents, influencing the size, shape, and stability of the resulting nanomaterials.

For instance, the synthesis of zinc oxide (ZnO) nanoparticles has been achieved through a multi-component reaction involving aldehydes, thiols, and malononitrile, where the reaction conditions and the nature of the organic precursors guide the formation of the nanoparticle-catalyzed product. researchgate.net Similarly, phenolic compounds are central to the development of gold nanomaterial-based electrochemical sensors. uniroma1.it In these syntheses, the phenolic groups can interact with the metal salt precursors, reducing them to their metallic form while simultaneously adsorbing onto the nanoparticle surface. This surface interaction, or "capping," prevents agglomeration and provides stability. The amino group in a molecule like this compound could further modify this interaction, potentially leading to nanoparticles with unique surface chemistries and functionalities. The method of preparation, such as de-alloying or electrochemical methods, also plays a crucial role in defining the final structure and porosity of the nanomaterials. uniroma1.it

The potential of this compound lies in its ability to create nanoparticles with tailored surface properties, where the amino and hydroxyl groups can serve as anchor points for further functionalization, making it a promising, though not yet widely explored, precursor in this field.

Integration as Emitters and Host Materials in Organic Optoelectronic Devices (e.g., Organic Light-Emitting Diodes)

In the field of organic optoelectronics, particularly in Organic Light-Emitting Diodes (OLEDs), the performance of the device is critically dependent on the materials used in the emissive layer (EML). This layer typically consists of a host material doped with a guest emitter. The host material's function is to transport charge carriers (electrons and holes) and efficiently transfer energy to the emitter, which then releases this energy as light.

An ideal host material should possess several key characteristics:

High Triplet Energy (T₁): To prevent reverse energy transfer from the guest emitter, the host's triplet energy must be higher than that of the dopant. mdpi.com

Bipolar Charge Transport: The ability to transport both electrons and holes effectively ensures a balanced charge distribution within the EML, leading to a wider recombination zone and improved device efficiency and lifetime. nih.gov

Suitable Frontier Molecular Orbital (FMO) Energies: The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) levels must align well with adjacent layers to ensure efficient injection of charge carriers. mdpi.com

While this compound itself is not a conventional host material, its derivative structures are highly relevant. The amino group is a well-known hole-transporting moiety, while the phenol (B47542) group can be modified to tune electron-transporting properties. This inherent bipolar potential makes the aminophenol backbone a promising scaffold for designing novel host materials. For example, materials incorporating carbazole (B46965) (a hole-transporting unit) and pyrazole (B372694) (an electron-transporting unit) have been shown to be effective universal hosts for both phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. nih.gov Similarly, fluorene-triphenylamine derivatives have been successfully used as both fluorescent emitters and hosts for yellow phosphorescent OLEDs. mdpi.com

The structural design of host materials often involves linking donor (hole-transporting) and acceptor (electron-transporting) units. The performance of these materials can be finely tuned by altering the linkage between these units. nih.gov The table below summarizes the performance of various host materials in OLEDs, illustrating the importance of material design.

Host MaterialEmitter TypeMax. Current Efficiency (cd/A)Max. External Quantum Efficiency (EQE) (%)Device Color
m-CzDPzPhosphorescent (Blue)48.326.8Blue
3-CzDPzPhosphorescent (Green)91.229.0Green
3-CzDPzTADF (Blue)26.215.8Blue
3-CzDPzTADF (Green)41.113.3Green
DPEPOTADF (Deep-Blue)5.774.0Deep-Blue
mCPTADF (Deep-Blue)4.122.63Deep-Blue
FLU-TPA/PYRPhosphorescent (Yellow)21.707.75Yellow
FLU-TPA/TRZNon-doped Fluorescent10.303.57Yellow

Building Blocks for Novel Polymeric Systems with Tailored Properties

The bifunctional nature of this compound, containing both an amine (-NH₂) and a hydroxyl (-OH) group, makes it an excellent candidate as a monomer for the synthesis of advanced polymeric systems. These functional groups can participate in various polymerization reactions, such as polycondensation, to form polymers with unique and tailored properties.

For example, the amine and hydroxyl groups can react with dicarboxylic acids or their derivatives (like diacyl chlorides) to form novel poly(ether-amide)s or poly(ester-amide)s. The rigid phenylphenol backbone would be incorporated directly into the polymer chain, imparting significant thermal stability, chemical resistance, and specific mechanical properties, such as high tensile strength and stiffness. nih.gov

Furthermore, this compound is a key precursor for synthesizing polybenzoxazoles (PBOs), a class of high-performance polymers known for their exceptional thermal and oxidative stability, high strength, and modulus. The synthesis typically involves a two-step process where the aminophenol reacts with a dicarboxylic acid to form a poly(hydroxy-amide) precursor, which is then cyclized at high temperatures to form the final polybenzoxazole structure. The properties of the resulting polymer can be tailored by the choice of the comonomers, allowing for the creation of materials suited for demanding applications in the aerospace, electronics, and automotive industries.

Sensing Applications: Research into Chemical and Spectroscopic Sensor Development

The aminophenol scaffold is a cornerstone in the design of chemical sensors, particularly for fluorescent and electrochemical detection methods. The electron-donating amino group and the proton-donating/accepting hydroxyl group can engage in various photophysical processes and electrochemical reactions that are sensitive to the surrounding chemical environment.

Design and Mechanism of Fluorescent Sensors based on Aminophenol Derivatives

Fluorescent sensors based on aminophenol derivatives, especially Schiff bases formed by reacting the amino group with an aldehyde, are a major area of research. nih.gov These sensors operate through various mechanisms, including Photo-induced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.com

The design of these sensors involves creating a system where the fluorescence is initially "off" or quenched. Upon binding with a specific target analyte (like a metal ion), the photophysical properties of the molecule are altered, leading to a "turn-on" fluorescence response. For example, Schiff bases derived from 2-aminophenols have been developed as selective fluorescent probes for aluminum (Al³⁺) and cyanide (CN⁻) ions. mdpi.com The binding of the target ion to the sensor molecule disrupts the quenching mechanism (e.g., by inhibiting PET), resulting in a significant enhancement of fluorescence intensity.

The general mechanism for many such sensors can be summarized as:

Synthesis: An aminophenol derivative is condensed with an aldehyde to form a Schiff base. This creates a conjugated system with specific electronic properties.

Quenched State: In the absence of the target analyte, the molecule's fluorescence is low due to efficient non-radiative decay pathways like PET or specific conformations.

Analyte Binding: The sensor selectively binds to the target analyte through coordination with heteroatoms (like the nitrogen of the imine and the oxygen of the hydroxyl group).

Fluorescence "Turn-On": This binding event alters the electronic structure of the sensor, blocking the non-radiative decay pathway and causing a dramatic increase in fluorescence emission at a specific wavelength.

The selectivity of the sensor is determined by the specific design of the binding pocket and the electronic nature of the fluorophore. Researchers have successfully expanded these sensing mechanisms to various chromophores, demonstrating the versatility of this design approach for live-cell imaging and environmental monitoring. rsc.org

Electrochemical Sensor Development for Related Phenolic Compounds, Focusing on Methodological Advancement

Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative for the detection of phenolic compounds. mdpi.com Research in this area focuses on enhancing sensor performance by modifying the electrode surface with nanomaterials, which increase the electroactive surface area and catalyze the oxidation of phenols.

A common approach involves modifying a base electrode, such as a Glassy Carbon Electrode (GCE) or a Carbon Paste Electrode (CPE), with materials like iron(III) oxide (Fe₃O₄) nanoparticles or Multi-Walled Carbon Nanotubes (MWCNTs). nih.govmdpi.com These modifications create a sensor with superior sensitivity, selectivity, and stability.

The detection mechanism is based on the electrochemical oxidation of the phenolic hydroxyl group at the modified electrode surface. Techniques such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Electrochemical Impedance Spectroscopy (EIS) are used to characterize the sensor and quantify the analyte. researchgate.net DPV is often preferred for quantitative analysis due to its higher sensitivity and better resolution of oxidation peaks.

Recent advancements focus on:

Novel Nanomaterials: Exploring different types of nanoparticles (e.g., gold, bimetallic) and nanocomposites to further improve catalytic activity and detection limits. uniroma1.it

Chemometric Tools: Combining electrochemical data with chemometric analysis to determine different analytes simultaneously in complex samples like wine or urine. mdpi.com

Improved Electrode Fabrication: Developing simple and low-cost fabrication methods to make the sensors more accessible. mdpi.com

The performance of several recently developed electrochemical sensors for phenolic compounds is detailed in the table below.

Electrode ModificationTarget Analyte(s)Analytical TechniqueLimit of Detection (LOD)
Fe₃O₄ Nanoparticles / CPESinapic AcidDPV2.2 x 10⁻⁷ M
Fe₃O₄ Nanoparticles / CPESyringic AcidDPV2.6 x 10⁻⁷ M
Fe₃O₄ Nanoparticles / CPERutinDPV0.8 x 10⁻⁷ M
MWCNT-PEI / GCELuteolinDPV5.0 x 10⁻¹⁰ M
SWCNT-PLys / GCEDopamineDPV1.6 x 10⁻⁹ M
MWCNT-PEI / GCEUric AcidDPV1.0 x 10⁻⁷ M

Environmental Chemistry: Transformation and Advanced Detection Methodologies Academic Focus

Pathways of Chemical Transformation and Degradation in Environmental Systems

The persistence and transformation of aminophenols in the environment are governed by various biotic and abiotic processes. Oxidative degradation is a primary pathway that breaks down these compounds into various intermediates and, ultimately, to simpler molecules.

The oxidative degradation of aminophenols, such as 2-aminophenol (B121084) and 4-aminophenol (B1666318) (p-aminophenol), has been explored through several advanced oxidation processes (AOPs) that simulate natural environmental degradation mechanisms. These processes are effective in breaking down recalcitrant organic pollutants.

One of the most studied AOPs is the Fenton process , which utilizes hydroxyl radicals (•OH) generated from the reaction of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to oxidize organic compounds. bibliotekanauki.pl Studies on p-aminophenol have shown that its degradation via the Fenton process is significantly influenced by operational parameters like pH, temperature, and the concentrations of H₂O₂ and Fe²⁺. bibliotekanauki.pl Optimal degradation is typically achieved under acidic conditions (around pH 3.0) and at moderate temperatures (e.g., 30°C), as higher temperatures can lead to the decomposition of hydrogen peroxide, reducing its oxidative capacity. bibliotekanauki.pl Under optimal conditions, degradation efficiency for p-aminophenol has been reported to be over 75% within 50 minutes. bibliotekanauki.pl

Enzymatic degradation represents a key biotic pathway. Enzymes such as peroxidases and laccases, often derived from microorganisms like Serratia marcescens, can catalyze the oxidation of aminophenols. researchgate.net Research on 4-aminophenol has demonstrated that in the presence of hydrogen peroxide and a suitable enzyme, the compound is first converted to intermediates like benzoquinone and ammonia. researchgate.net Subsequent oxidation leads to the formation of various organic acids, including maleic acid, fumaric acid, and oxalic acid, before the final mineralization to carbon dioxide (CO₂) and water (H₂O). researchgate.net

The oxidation of 2-aminophenol in an alkaline medium using hexacyanoferrate(III) ions has also been investigated. This process leads to the formation of 2-aminophenoxazin-3-one, a colored product, which allows for the kinetic study of the degradation reaction spectrophotometrically. scielo.org.mx Such studies provide insight into the reaction mechanisms and the formation of stable, colored intermediates from aminophenol structures.

These studies collectively indicate that the degradation of the aminophenol class of compounds proceeds through the oxidation of the amino and hydroxyl groups, leading to ring-opening and the formation of smaller, more biodegradable organic molecules.

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Methodological Advances

The synthesis of 2-Amino-6-phenylphenol, while not extensively detailed in dedicated literature, can be logically inferred from established chemical transformations for analogous compounds. The primary route involves a two-step sequence starting from its precursor, 2-phenylphenol (B1666276).

First, 2-phenylphenol undergoes electrophilic nitration. The directing effects of the hydroxyl and phenyl groups on the aromatic ring guide the incoming nitro group. The hydroxyl group is a strong activating ortho-, para-director, while the phenyl group is a weaker ortho-, para-director. Nitration of 2-phenylphenol is expected to yield a mixture of nitro-substituted products, including the key intermediate, 2-nitro-6-phenylphenol. noaa.govchemicalbook.com The reaction is typically carried out using nitric acid, often in the presence of sulfuric acid. wikipedia.org

The second and final step is the reduction of the nitro group in 2-nitro-6-phenylphenol to an amino group. This transformation is a cornerstone of organic synthesis and can be achieved through various methods. Catalytic hydrogenation is a common and efficient approach, employing catalysts such as palladium on carbon (Pd/C), platinum, or nickel. google.comresearchgate.netwikipedia.org Alternative reducing agents like iron, zinc, or tin in acidic media (e.g., the Béchamp reduction) are also viable. wikipedia.org More advanced catalytic systems, such as Ni-B amorphous alloys or nanoparticles of noble metals like silver and gold, have been shown to be highly effective and chemoselective for the reduction of substituted nitrophenols, often under mild conditions. researchgate.netnih.gov These advanced methods represent a significant methodological advance, offering high conversion and selectivity. researchgate.net

The synthesis of the 2-phenylphenol precursor itself often relies on modern cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method for constructing the biphenyl (B1667301) backbone. nih.govnih.govacs.orgacs.org This reaction typically involves the coupling of a phenylboronic acid with an ortho-substituted halophenol.

A summary of the likely synthetic pathway is presented below:

StepReactionReactants/ReagentsProductRelevant Methodologies
1Nitration2-Phenylphenol, Nitric Acid, Sulfuric Acid2-Nitro-6-phenylphenolElectrophilic Aromatic Substitution
2Reduction2-Nitro-6-phenylphenol, H₂/Pd/C or Fe/HClThis compoundCatalytic Hydrogenation, Metal-Acid Reduction

Identification of Remaining Challenges in Understanding this compound Chemistry

Despite the straightforward conceptual synthesis, significant challenges remain in the practical chemistry of this compound and its derivatives.

Synthesis and Selectivity: A primary challenge lies in the synthesis of the unsymmetrically substituted biphenyl core.

Regioselectivity in Nitration: The nitration of 2-phenylphenol can lead to multiple isomers. Controlling the reaction conditions to selectively favor the formation of 2-nitro-6-phenylphenol over other isomers (like 4-nitro-2-phenylphenol or dinitro products) is a significant hurdle that requires careful optimization.

Cross-Coupling Difficulties: While Suzuki and other cross-coupling reactions are powerful, the synthesis of sterically hindered biphenyls, such as those with substituents at the 2- and 6-positions, can be challenging. nih.gov The ortho-substituents can impede the coupling reaction, leading to lower yields and requiring more specialized catalytic systems. acs.orgacs.org

Reactivity and Characterization: The inherent reactivity of this compound presents its own set of challenges.

Oxidation Sensitivity: Aminophenols are susceptible to oxidation, often darkening upon exposure to air. chemicalbook.com This instability complicates their handling, purification, and storage, potentially requiring inert atmosphere conditions.

Lack of Detailed Data: There is a notable lack of comprehensive research and published data specifically for this compound. Detailed spectroscopic characterization (NMR, IR, Mass Spectrometry) and physicochemical property determination are not readily available in the public domain, hindering further research and application development. While data exists for its isomer, 2-amino-4-phenylphenol, direct extrapolation is not always accurate. sigmaaldrich.comnih.gov

Emerging Research Avenues and Potential for Novel Chemical Applications

The unique structural features of this compound make it an attractive, albeit under-explored, building block for various advanced chemical applications.

Medicinal Chemistry: The field of medicinal chemistry presents a significant opportunity.

Anticancer Agents: Unsymmetrical biphenyls have been identified as promising scaffolds for the development of potent cytotoxic agents against various cancer cell lines. nih.govnih.gov The specific substitution pattern and the ability of the amino and hydroxyl groups to form hydrogen bonds could be exploited to design novel enzyme inhibitors or receptor ligands.

Heterocycle Synthesis: 2-Aminophenols are well-known precursors for the synthesis of important heterocyclic compounds like benzoxazoles. chemicalbook.comsigmaaldrich.com These heterocycles are core components in many pharmaceuticals. This compound could be used to synthesize novel phenyl-substituted benzoxazoles, whose extended aromatic system might lead to unique biological activities.

Materials Science: The rigid biphenyl structure combined with reactive functional groups suggests potential in materials science.

Polymer Monomers: The amino and phenol (B47542) groups are reactive sites for polymerization reactions. The compound could serve as a monomer for creating high-performance polymers, such as polyamides, polyimides, or polybenzoxazoles. These polymers often exhibit high thermal stability and mechanical strength, and the pendant phenyl group could enhance solubility or modify other material properties.

Luminescent Materials: Biphenyl derivatives are often fluorescent. The development of chiral biphenyls and their assembly into organized structures can lead to materials with circularly polarized luminescence (CPL). mdpi.com Derivatization of this compound could open pathways to new CPL materials for applications in displays, sensors, and chiral recognition.

Agrochemicals and Dye Intermediates: Following the general applications of aminophenols and biphenyls, this compound holds potential in established chemical industries. wikipedia.orgprecedenceresearch.commarketresearch.com

Fungicides and Herbicides: The biphenyl structure is found in several commercial fungicides. wikipedia.org this compound could serve as a key intermediate for new agrochemical active ingredients.

Complex Dyes: As an aminophenol derivative, it can be used to create complex metal-complex dyes or other specialized colorants. chemicalbook.com The phenyl substituent offers a way to tune the color, solubility, and fastness properties of the resulting dyes.

A summary of potential applications is provided below.

FieldPotential ApplicationRationale
Medicinal ChemistryAnticancer Drug ScaffoldsUnsymmetrical biphenyls show cytotoxic activity. nih.govnih.gov
Medicinal ChemistryBenzoxazole (B165842) Synthesis2-Aminophenols are precursors to bioactive heterocycles. chemicalbook.comsigmaaldrich.com
Materials ScienceHigh-Performance PolymersAmino and hydroxyl groups are suitable for polymerization.
Materials ScienceLuminescent Materials (CPL)Biphenyl derivatives can be designed to exhibit CPL. mdpi.com
AgrochemicalsFungicide IntermediatesThe biphenyl moiety is present in existing fungicides. wikipedia.org
Dye ChemistrySpecialty DyesAminophenols are established dye intermediates. chemicalbook.comprecedenceresearch.com

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2-Amino-6-phenylphenol in academic settings?

  • Methodological Answer : Synthesis typically involves introducing the phenyl group at the 6-position of 2-aminophenol. A plausible route is via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using a halogenated precursor (e.g., 6-bromo-2-aminophenol) and phenylboronic acid. Protecting the amino and hydroxyl groups with acetyl or tert-butyldimethylsilyl (TBS) groups may prevent undesired side reactions . Solvent choice (e.g., DMF or THF) and catalyst optimization (e.g., Pd(PPh₃)₄) are critical for yield improvement. Post-synthesis purification via column chromatography or recrystallization ensures purity >95% .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., DFT calculations). The phenolic -OH and amino -NH₂ protons typically appear as broad singlets at δ 8–10 ppm and δ 4–5 ppm, respectively .
  • IR : Identify characteristic peaks for -NH₂ (~3350 cm⁻¹) and phenolic -OH (~3200 cm⁻¹).
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns using high-resolution MS (HRMS).

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
  • Storage : Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
  • Waste Disposal : Segregate organic waste and coordinate with certified hazardous waste disposal services. Neutralize acidic/basic residues before disposal .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps and Fukui indices to predict nucleophilic/electrophilic sites. Molecular docking studies assess binding affinity with biological targets (e.g., enzymes), guiding drug discovery applications .

Q. What strategies resolve contradictions in reported spectroscopic data for derivatives of 2-Aminophenol?

  • Methodological Answer : Cross-validate data using:

  • Isotopic Labeling : Introduce deuterium at specific positions to clarify ambiguous NMR signals.
  • X-ray Crystallography : Resolve disputes in bond angles/geometry by comparing experimental crystal structures with literature .
  • Collaborative Reproducibility : Replicate experiments under identical conditions (solvent, temperature) to isolate variables .

Q. How does this compound function as an intermediate in multi-step organic syntheses?

  • Methodological Answer : Its dual functional groups (-NH₂ and -OH) enable diverse transformations:

  • Coupling Reactions : Act as a ligand in Pd-catalyzed cross-couplings for biaryl synthesis.
  • Heterocycle Formation : Condense with aldehydes/ketones to form benzoxazoles or quinoline derivatives .
  • Table : Example applications in drug discovery intermediates:
Reaction TypeTarget CompoundYield (%)Reference
Suzuki Coupling6-Phenyl-2-aminophenol derivative78
CyclocondensationBenzoxazole analog65

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.